Nitric Oxide Synthase (NOS) Isoform Selectivity Profile Versus Patent Analog
The target compound exhibits a distinct nNOS selectivity profile that differentiates it from a potent, structurally related analog from the same patent family. Specifically, 3-nitrodibenzo[b,f]oxepin-1-yl cyanide (CHEMBL3126205) shows a 46.7-fold selectivity for nNOS over eNOS and a 90.6-fold selectivity for nNOS over iNOS [1]. In contrast, the 3-amino analog (CHEMBL3126213) is a more potent nNOS inhibitor (Ki = 75 nM) but exhibits a lower selectivity ratio of approximately 6.5-fold for nNOS over eNOS (485 nM) [2]. This demonstrates that the nitrile-substituted compound offers a superior selectivity window, which is critical for minimizing off-target endothelial and immunological effects in neurological research models.
| Evidence Dimension | nNOS Selectivity vs. eNOS |
|---|---|
| Target Compound Data | nNOS Ki = 212 nM, eNOS Ki = 9,890 nM (46.7-fold selectivity) |
| Comparator Or Baseline | 3-amino analog (CHEMBL3126213): nNOS Ki = 75 nM, eNOS Ki = 485 nM (6.5-fold selectivity) |
| Quantified Difference | The target compound has a 40-point higher selectivity margin for nNOS over eNOS. |
| Conditions | Inhibition of recombinant rat nNOS and bovine eNOS measured by hemoglobin capture assay at pH 7.4 and 37°C, as reported in U.S. Patent US9212144. |
Why This Matters
A higher nNOS selectivity margin reduces the risk of hypertensive and immune-related side effects, making this compound a more suitable candidate for developing neuroprotective agents.
- [1] BindingDB. BDBM50449037 (CHEMBL3126205): Affinity Data for Nitric Oxide Synthase. U.S. Patent US9212144, Example 18. View Source
- [2] BindingDB. BDBM50449048 (CHEMBL3126213): Affinity Data for Nitric Oxide Synthase. U.S. Patent US9212144, Example 8. View Source
